N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
Description
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfamoyl group attached to an indole moiety, which is further connected to a phenyl ring and a propionamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-4-7-15(8-5-13)26(24,25)20-14-6-9-16-12(10-14)11-18(23)21(16)2/h4-10,20H,3,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAGYWZFEABDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the indole derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst.
Formation of the Propionamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Biological Activity
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a compound that belongs to the class of aminobenzenesulfonamides, characterized by an indole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
The compound's IUPAC name is N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propionamide. Its molecular formula is , and it possesses a complex structure that enables interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The indole moiety is known for its capacity to bind to multiple receptors, potentially inhibiting pathways associated with inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indole derivatives found that compounds with similar structures exhibited significant antiproliferative effects against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The inhibition of cell growth was quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | MCF7 | 10.5 |
| PIB-SO | HT-29 | 8.0 |
| PIB-SO | M21 | 12.3 |
Data adapted from studies evaluating similar compounds .
Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
Antiviral Potential
In silico studies suggest that derivatives of sulfamoylphenyl compounds exhibit binding affinity to viral proteases, including those from SARS-CoV-2. Such interactions indicate potential antiviral activity, making these compounds candidates for further development against viral infections .
Case Studies
- Anticancer Evaluation : In a study assessing the antiproliferative effects of various indole derivatives, including those similar to this compound, significant growth inhibition was observed in multiple cancer cell lines. The study utilized CAM assays to evaluate the in vivo efficacy of these compounds, demonstrating their potential as therapeutic agents .
- Antiviral Activity : A recent investigation into spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives revealed promising results against the main protease of SARS-CoV-2. The binding affinities were measured through molecular docking simulations, indicating that modifications in the structure could enhance antiviral efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
